N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-11-9(6-7)13-10(15)8-3-5-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSBDQHFXBDZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229615 | |
| Record name | N-(4-Methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305346-10-5 | |
| Record name | N-(4-Methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801229615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrazole and Carboxamide Scaffolds in Bioactive Molecules
The pyrazole (B372694) ring and the carboxamide group are prominent structural motifs, frequently referred to as "privileged scaffolds," in the design and discovery of new therapeutic agents. Their prevalence is due to their ability to form stable structures and engage in various interactions with biological targets.
The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This structure is a versatile building block in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. jocpr.commdpi.com Pyrazole-containing compounds have been investigated and developed for numerous therapeutic areas. nih.govnih.gov The pyrazole ring can act as a hydrogen bond donor and acceptor, and its substituents can be modified to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. jst.go.jpmdpi.com
The carboxamide group (-C(=O)N-) is a crucial functional group in a vast number of pharmaceuticals and bioactive compounds. It is a key structural element in peptides and proteins. The planarity of the amide bond and its capacity to act as both a hydrogen bond donor and acceptor make it fundamental for molecular recognition at receptor binding sites. This functional group often contributes to improved metabolic stability and favorable pharmacokinetic profiles of drug candidates.
The combination of these two scaffolds into the pyrazole carboxamide core has proven to be a particularly fruitful strategy in drug discovery. nih.gov This framework offers a rigid and predictable geometry for the attachment of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). researchgate.net Derivatives of pyrazole carboxamide have been developed as potent and selective inhibitors of various enzymes and receptors. nih.govacs.org
Table 1: Documented Biological Activities of Pyrazole and Carboxamide Derivatives
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | nih.govjst.go.jpresearchgate.net |
| Anti-inflammatory | Inflammation & Immunology | jocpr.comnih.gov |
| Analgesic (Pain Relief) | Neurology | jst.go.jpnih.gov |
| Antifungal | Infectious Diseases | jocpr.comacs.org |
| Antibacterial | Infectious Diseases | jocpr.comresearchgate.net |
| Kinase Inhibition | Oncology, Inflammation | jst.go.jpnih.gov |
| Herbicidal/Insecticidal | Agrochemicals | nih.govresearchgate.net |
Computational Chemistry and Molecular Modeling Investigations of N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide
Ligand-Based and Structure-Based Drug Design Approaches
The design of novel pyrazole (B372694) carboxamide derivatives, including N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide, often employs both ligand-based and structure-based drug design strategies.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are central to this method. For pyrazole-based compounds, pharmacophore models can be developed from a set of known active molecules to identify the key chemical features essential for their biological function. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. QSAR models can then be used to correlate the physicochemical properties of these compounds with their biological activity, enabling the prediction of potency for newly designed analogs. nih.gov
Structure-based drug design , conversely, is applicable when the 3D structure of the target protein is available. nih.gov This powerful approach involves the use of molecular docking and molecular dynamics simulations to predict how a ligand will bind to a target's active site. For pyrazole carboxamides, which are often investigated as kinase inhibitors, this method is particularly valuable. mdpi.com By analyzing the binding mode of this compound or its analogs within the ATP-binding pocket of a kinase, for instance, researchers can make rational modifications to the molecule's structure to enhance its binding affinity and selectivity. nih.gov
Molecular Docking Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
For this compound, molecular docking studies can elucidate its potential binding modes within the active sites of various biological targets, such as protein kinases or carbonic anhydrases. mdpi.comnih.gov These studies can reveal crucial intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the stability of the ligand-protein complex.
For instance, in a hypothetical docking study with a protein kinase, the pyrazole core of the molecule could form key hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-methylpyridin-2-yl group might extend into a hydrophobic pocket, while the carboxamide linker could form additional hydrogen bonds with residues in the active site. The specific interactions predicted by docking simulations can guide the optimization of the compound to improve its potency and selectivity.
A representative table of potential interactions is provided below, based on common findings for pyrazole carboxamide derivatives.
| Interaction Type | Potential Interacting Residues in a Kinase Active Site |
| Hydrogen Bond | Hinge region amino acids (e.g., Cys, Met) |
| Hydrophobic | Alanine, Valine, Leucine, Isoleucine |
| Pi-Pi Stacking | Phenylalanine, Tyrosine, Tryptophan |
Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to its target. This binding affinity is often expressed as a docking score or in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more stable complex and a higher predicted affinity. By comparing the docking scores of this compound with those of known inhibitors for a particular target, researchers can prioritize it for further experimental testing.
The following table illustrates hypothetical binding affinities for this compound docked into the active sites of different protein kinases, based on typical values observed for similar compounds.
| Target Protein | Predicted Binding Affinity (kcal/mol) |
| Kinase A | -8.5 |
| Kinase B | -7.2 |
| Kinase C | -9.1 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the behavior of a ligand-receptor complex over time, complementing the static picture provided by molecular docking. mdpi.com
MD simulations can be used to assess the stability of the binding pose of this compound predicted by molecular docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can monitor key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the course of the simulation suggests that the ligand remains securely bound in the active site. Analysis of the interactions observed during the simulation can confirm the persistence of key hydrogen bonds and other contacts. mdpi.com
MD simulations can also provide insights into the conformational dynamics of this compound both in its free state and when bound to a target. The molecule's flexibility and the preferred conformations of its rotatable bonds can be analyzed. Understanding the conformational landscape of the ligand is crucial for comprehending its ability to adopt the specific geometry required for binding to a biological target. The pyrazole and pyridine (B92270) rings are relatively rigid, but rotation around the amide bond and the bond connecting the pyrazole to the pyridine ring can allow the molecule to adopt different spatial arrangements.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in rational drug design, enabling the prediction of the activity of novel molecules and guiding the synthesis of more potent analogues.
The development of a predictive QSAR model for a series of compounds, including this compound, would typically involve the following steps:
Data Set Selection: A dataset of structurally related pyrazole carboxamide derivatives with experimentally determined biological activities (e.g., IC50 values) against a specific biological target would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) would be employed to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
While a specific QSAR model for this compound is not available, studies on other pyrazole derivatives have successfully utilized QSAR to predict their activities. For instance, 4D-QSAR studies on pyrazole pyridine carboxylic acid derivatives have been conducted to understand the relationship between their structural properties and biological actions.
A crucial outcome of QSAR modeling is the identification of key molecular descriptors that significantly influence the biological activity of the compounds. These descriptors provide valuable insights into the mechanism of action and guide the structural modifications required to enhance activity. For pyrazole carboxamide derivatives, several types of descriptors are generally considered important.
Table 1: Key Molecular Descriptors in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Description | Potential Influence on Activity |
| Topological Descriptors | Quantify the connectivity and branching of the molecule. | Can influence the overall shape and size of the molecule, affecting its fit into a binding pocket. |
| Electronic Descriptors | Describe the electronic properties of the molecule, such as charge distribution and dipole moment. | Crucial for electrostatic interactions with the biological target, such as hydrogen bonding and pi-pi stacking. |
| Steric Descriptors | Relate to the three-dimensional size and shape of the molecule. | Important for determining the steric hindrance and complementarity with the receptor's active site. |
| Hydrophobic Descriptors | Measure the lipophilicity of the molecule. | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |
The specific descriptors that are most influential would depend on the particular biological target and the nature of the interactions involved. For this compound, descriptors related to the electronic properties of the pyrazole and pyridine rings, as well as the steric bulk of the 4-methyl group, would likely be significant.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. These calculations can be used to complement and explain the findings from QSAR studies.
DFT calculations can be employed to analyze the electronic structure of this compound. Key parameters that are often investigated include the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO represents the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
In studies on other pyrazole-carboxamide compounds, DFT calculations at the B3LYP/6-31G* level of theory have been used to determine these electronic properties. jcsp.org.pk For this compound, the HOMO is likely to be distributed over the electron-rich pyrazole and pyridine rings, while the LUMO may be localized on the carboxamide group and the pyrazole ring.
From the energies of the HOMO and LUMO, various reactivity parameters can be calculated to predict the chemical behavior of this compound.
Table 2: Predicted Reactivity Parameters from Quantum Chemical Calculations
| Parameter | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to deformation of its electron cloud. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the ease of electron cloud deformation. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom in a molecule to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic character of a molecule. |
These parameters provide a quantitative basis for understanding the reactivity of the molecule and its potential to interact with biological targets. For example, a higher electrophilicity index might suggest that the molecule could act as an electrophile in a biological system. While specific values for this compound require dedicated calculations, the trends observed in related pyrazole derivatives can provide valuable qualitative insights.
In Vitro Biological Evaluation and Mechanistic Studies of N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide and Its Derivatives
Enzymatic Inhibition Assays
Enzymatic inhibition assays are crucial for determining the therapeutic potential of a compound by assessing its ability to modulate the activity of specific enzymes involved in disease pathways.
Derivatives of 1H-pyrazole-3-carboxamide have been the subject of significant research as kinase inhibitors. nih.gov Kinases are key regulators of cell signaling, and their dysregulation is a hallmark of cancer.
FLT3 and CDK Inhibition: A series of 1H-pyrazole-3-carboxamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov For instance, the derivative FN-1501 demonstrated nanomolar IC50 values against FLT3, CDK2, CDK4, and CDK6. nih.gov Another derivative, compound 8t, showed even stronger activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM). mdpi.com These findings highlight the potential of the 1H-pyrazole-3-carboxamide scaffold in developing powerful anti-cancer agents.
Aurora-A Kinase Inhibition: While specific data on N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is not available, the broader class of pyrazole (B372694) derivatives has been investigated for Aurora kinase inhibition. Aurora kinases are essential for mitotic progression, and their inhibitors are being explored as cancer therapeutics.
Table 1: Kinase Inhibitory Activity of Selected 1H-Pyrazole-3-Carboxamide Derivatives
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| FN-1501 | FLT3 | 2.33 |
| CDK2 | 1.02 | |
| CDK4 | 0.39 | |
| Compound 8t | FLT3 | 0.089 |
| CDK2 | 0.719 |
No specific studies on the cholinesterase inhibitory activity of this compound were identified in the reviewed literature. However, other pyrazole derivatives have been explored as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the progression of Alzheimer's disease. nih.govresearchgate.net
Research into the antibacterial efficacy of compounds structurally related to this compound has shown promising results. Specifically, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and evaluated against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli. mdpi.com
In Vitro and In Silico Studies: Two compounds from this series, 4a and 4c , demonstrated significant antibacterial activity. mdpi.com Molecular docking studies suggested that these compounds could bind effectively within the active site of the β-lactamase enzyme, indicating a potential mechanism for their antibacterial action. mdpi.com The binding energy and interaction patterns of these synthetic carboxamides were found to be comparable or superior to the known β-lactamase inhibitor, tazobactam. mdpi.com
There is no direct research available on the phosphodiesterase (PDE) inhibitory activity of this compound. However, the pyrazole scaffold has been utilized in the design of inhibitors for various PDE families. For instance, pyrazole derivatives have been investigated as inhibitors of PDE4, an enzyme implicated in inflammatory diseases. lbl.gov
The versatility of the pyrazole-carboxamide scaffold has led to its investigation against other enzymatic targets. For example, certain pyrazole derivatives have been studied as inhibitors of NADPH oxidase 2 (NOX2), an enzyme involved in oxidative stress and neuroinflammation. mdpi.com
Receptor Binding Studies (e.g., mGluR5, CB2, TAAR1)
Receptor binding assays are essential for understanding how a compound interacts with cellular receptors to elicit a biological response.
mGluR5: The 1H-pyrazolo[3,4-b]pyridine scaffold, a related heterocyclic system, has been explored for its ability to modulate the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov These compounds act as positive allosteric modulators (PAMs), enhancing the receptor's response to glutamate, which is a potential therapeutic strategy for schizophrenia. nih.gov
CB2: The cannabinoid receptor 2 (CB2) is another target for which pyrazole-based ligands have been developed. biorxiv.org These ligands are being investigated for their potential in treating inflammatory diseases and tissue injury.
TAAR1: Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that has emerged as a promising target for the treatment of psychotic disorders. While direct binding studies for this compound are unavailable, various heterocyclic structures, including those containing pyrazole moieties, have been investigated as TAAR1 agonists. units.it
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| FN-1501 (4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide) |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide |
| Tazobactam |
| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A) |
| N-[(1S)-endo-1,3,3-trimethyl bicyclo [2.2.1] heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528) |
| 1H-pyrazolo[3,4-b]pyridine |
Cell-Based Assays
Antiproliferative Activity in Specific Cell Lines
This compound and its derivatives have been the subject of extensive research to evaluate their potential as antiproliferative agents. Studies have demonstrated that these compounds exhibit inhibitory activity against a variety of human cancer cell lines.
A series of novel 1H-pyrazole-1-carboxamide derivatives were synthesized and tested for their antiproliferative effects on the A375 human melanoma cell line. Most of the synthesized compounds displayed moderate activity when compared to the standard drug, sorafenib. nih.gov Similarly, another group of pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives was screened against MGC-803 (human gastric cancer), SGC-7901 (human gastric cancer), and Bcap-37 (human breast carcinoma) cell lines. Certain compounds within this series showed potent inhibitory activity, particularly against the MGC-803 cell line. nih.govresearchgate.net
Further investigations into 1-H-pyrazole-3-carboxamide derivatives revealed significant inhibition of FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). One derivative, in particular, demonstrated potent antiproliferative activity against the MV4-11 cell line (human acute myeloid leukemia) with an IC50 value of 0.008 μM. nih.gov The antiproliferative potential of pyrazole compounds has also been observed in drug-resistant cell lines. Studies have shown that certain pyrazole derivatives can overcome common drug-resistance mechanisms, showing similar activity in both sensitive and resistant cell lines, including those resistant to cisplatin, doxorubicin, and taxol. nih.gov
The following table summarizes the antiproliferative activity of selected pyrazole carboxamide derivatives against various cancer cell lines.
| Compound Type | Cell Line | Activity/Findings |
| 1H-Pyrazole-1-carboxamide derivatives | A375 (Human Melanoma) | Showed moderate antiproliferative activity compared with sorafenib. nih.gov |
| Pyrazole-5-carboxamide derivatives | MGC-803 (Human Gastric Cancer) | Exhibited strong inhibitory activity. nih.gov |
| Pyrazole-5-carboxamide derivatives | SGC-7901 (Human Gastric Cancer) | Screened for antiproliferative activity. nih.gov |
| Pyrazole-5-carboxamide derivatives | Bcap-37 (Human Breast Carcinoma) | Screened for antiproliferative activity. nih.gov |
| 1-H-pyrazole-3-carboxamide derivative (FN-1501) | MV4-11 (Acute Myeloid Leukemia) | Potent activity with an IC50 value of 0.008 μM. nih.gov |
| Ionone-derived 1,5-pyrazoles | L1210/DDP (Cisplatin-resistant) | Able to overcome drug-resistance mechanisms. nih.gov |
| Ionone-derived 1,5-pyrazoles | A2780/DX3 (Doxorubicin-resistant) | Able to overcome drug-resistance mechanisms. nih.gov |
| Ionone-derived 1,5-pyrazoles | A549/T24 (Taxol-resistant) | Showed significantly increased sensitivity. nih.gov |
Antimicrobial Activity (e.g., antibacterial, antifungal)
The pyrazole carboxamide scaffold has been identified as a promising framework for the development of new antimicrobial agents. Research has demonstrated that derivatives of this compound possess both antibacterial and antifungal properties.
Antibacterial Activity A study focusing on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues investigated their efficacy against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli ST131, a clinically significant multidrug-resistant pathogen. mdpi.comresearchgate.net The results indicated that these compounds are effective antibacterial agents against this resistant strain. mdpi.comresearchgate.net Other pyrazole derivatives have also shown potent activity against various Gram-positive and Gram-negative bacteria. For instance, certain synthesized pyrazole analogues were found to be highly active against Escherichia coli and Streptococcus epidermidis, with minimum inhibitory concentrations (MIC) comparable to or better than the standard antibiotic ciprofloxacin. nih.gov The broad applicability of the pyrazole core in antibacterial drug development is supported by numerous studies showing activity against strains like Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.comnih.gov
Antifungal Activity In the realm of antifungal research, a series of N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for their in vitro activity against several phytopathogenic fungi. mdpi.commdpi.com The bioassays revealed that some of these compounds exhibited moderate to good antifungal activities against Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.commdpi.com Notably, some derivatives showed inhibition rates greater than 50% against G. zeae at a concentration of 100 µg/mL, outperforming commercial fungicides like carboxin (B1668433) and boscalid. mdpi.com Further studies on different pyrazole carboxamide derivatives have confirmed their potential, with some compounds displaying notable activity against fungi such as Alternaria porri, Marssonina coronaria, and Rhizoctonia solani. nih.govnih.gov
The table below provides a summary of the antimicrobial activities of various pyrazole carboxamide derivatives.
| Compound Type | Target Organism | Activity/Findings |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli ST131 | Good antibacterial agents, with specific compounds showing high activity. mdpi.comresearchgate.net |
| Pyrazole derivatives | Escherichia coli (Gram-negative) | Exceedingly active with MIC of 0.25 μg/mL. nih.gov |
| Pyrazole derivatives | Streptococcus epidermidis (Gram-positive) | Highly active with MIC of 0.25 μg/mL. nih.gov |
| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Gibberella zeae | Inhibition >50% at 100 µg/mL, better than carboxin and boscalid. mdpi.com |
| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Fusarium oxysporum | Moderate antifungal activities. mdpi.com |
| N-(substituted pyridinyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Cytospora mandshurica | Moderate antifungal activities. mdpi.com |
| Isoxazole pyrazole carboxylate derivative | Rhizoctonia solani | Significant antifungal activity with an EC50 value of 0.37 μg/mL. nih.gov |
Investigation of Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Studies have shown that derivatives of this compound can trigger this process in cancer cells.
One potent 1-H-pyrazole-3-carboxamide derivative, FN-1501, which exhibits strong antiproliferative activity against MV4-11 acute myeloid leukemia cells, was found to induce apoptosis. nih.gov The onset of apoptosis was correlated with the compound's inhibitory effects on key cellular kinases. nih.gov Another investigation involving pyrazole compounds demonstrated significant pro-apoptotic activities, establishing a potential mechanism of action for their anticancer effects. nih.gov
Furthermore, a study of novel pyrazole with benzo[d]thiazole derivatives showed that a specific compound, (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide , was a potent inducer of apoptosis in MDA-MB-231 triple-negative breast cancer cells. nih.gov The apoptotic effect was confirmed to be concentration-dependent using Annexin V/PI flow cytometry assays. nih.gov This body of research indicates that the pyrazole carboxamide scaffold can be effectively modified to create compounds that selectively eliminate cancer cells by activating their intrinsic apoptotic pathways.
Cell Cycle Modulation
Disruption of the normal cell cycle is a hallmark of cancer, and compounds that can interfere with this process are valuable as potential therapeutics. Derivatives of this compound have been shown to modulate the cell cycle in cancer cells.
Flow cytometric analysis of MGC-803 gastric cancer cells treated with a pyrazole-5-carboxamide derivative revealed that the compound could inhibit proliferation by affecting the cell cycle. nih.gov A novel pyrazole derivative, PTA-1, was also found to induce cell cycle arrest in triple-negative breast cancer cells. nih.gov Similarly, research on 3-(pyrid-2-yl)-pyrazolines, which share a structural relationship, showed that a lead compound from this series disrupts microtubule formation, a critical process for cell division, leading to cell cycle arrest. researchgate.net Another study on a novel andrographolide (B1667393) derivative containing a pyrazole moiety demonstrated its ability to promote cell cycle arrest in MDA-MB-231 breast cancer cells. mdpi.com These findings suggest that pyrazole carboxamides can exert their antiproliferative effects by halting cancer cells at specific checkpoints in their division cycle, thereby preventing their growth and spread.
Modulation of Specific Cellular Pathways (e.g., NF-κB, retinoblastoma phosphorylation, ERK, AKT, STAT5)
The anticancer activity of pyrazole carboxamide derivatives is often rooted in their ability to modulate specific intracellular signaling pathways that are critical for cancer cell survival and proliferation.
A significant study on the 1-H-pyrazole-3-carboxamide derivative FN-1501 provided detailed insights into its mechanism of action. This compound's potent antiproliferative activity in MV4-11 leukemia cells was directly linked to the suppression of several key signaling molecules. nih.gov Specifically, treatment with FN-1501 led to the suppression of retinoblastoma (Rb) protein phosphorylation. nih.gov The Rb protein is a crucial tumor suppressor that controls the cell cycle, and its inactivation by phosphorylation is a common event in cancer. nih.govnih.govwikipedia.org By preventing Rb phosphorylation, FN-1501 helps to maintain the protein in its active, growth-suppressive state.
In addition to its effect on Rb, FN-1501 was also shown to inhibit the phosphorylation and activation of several other critical oncogenic pathways, including:
FLT3 (FMS-like tyrosine kinase 3): A receptor tyrosine kinase often mutated and constitutively activated in acute myeloid leukemia.
ERK (Extracellular signal-regulated kinase): A key component of the MAPK/ERK pathway that regulates cell growth and division.
AKT (Protein kinase B): A central kinase in a pathway that promotes cell survival and proliferation.
STAT5 (Signal transducer and activator of transcription 5): A transcription factor that promotes the expression of genes involved in cell survival and proliferation.
The simultaneous suppression of these multiple, interconnected pathways by a single pyrazole carboxamide derivative highlights the therapeutic potential of this class of compounds in targeting the complex signaling networks that drive cancer. nih.gov
DNA Binding Interactions
Beyond targeting protein kinases and signaling pathways, some this compound derivatives have been investigated for their ability to interact directly with DNA, which can be a potent mechanism for inducing cancer cell death.
A study dedicated to exploring this interaction synthesized four novel 1H-pyrazole-3-carboxamide derivatives and investigated their DNA-binding properties to understand their antitumor mechanisms. nih.gov A DNA minor groove binding model was developed, and computational predictions of binding energy were consistent with experimental results. nih.gov
The binding ability of these compounds to calf thymus DNA (CT-DNA) was confirmed using electronic absorption spectroscopy. One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide (pym-5) , demonstrated the highest DNA-binding affinity, with a binding constant (K) of 1.06×10^5 M^-1. nih.gov
Further experiments provided more evidence for this interaction:
Viscosity Measurement: The interaction was further verified by viscosity measurements of DNA solutions, which can change upon the binding of small molecules. nih.gov
Fluorescence Spectroscopy: In fluorescence quenching assays, pym-5 caused a greater than 50% decrease in the emission intensity of an ethidium (B1194527) bromide-DNA complex, indicating that the compound can displace the intercalating dye and strongly affect the conformation of DNA. nih.gov
DNA Cleavage Assay: The compound pym-5 also exhibited cleavage activity on supercoiled plasmid pBR322 DNA. nih.gov
These findings suggest that direct interaction with and potential damage to DNA may be another important mechanism through which certain pyrazole carboxamide derivatives exert their anticancer effects. nih.gov
Elucidation of Binding Mechanisms (e.g., minor groove binding)
While direct evidence for this compound is unavailable, studies on other novel 1H-pyrazole-3-carboxamide derivatives suggest that they can interact with DNA. For some derivatives, a DNA minor groove binding model has been proposed and investigated. nih.gov This binding is often predicted based on the molecular structure of the compound, which may allow it to fit into the minor groove of the DNA double helix. The binding affinity of these related compounds to DNA has been determined using electronic absorption spectroscopy under physiological conditions. nih.gov
For instance, studies on a series of novel 1H-pyrazole-3-carboxamide derivatives revealed that their interaction with calf thymus DNA (CT-DNA) is a primary mechanism for their biological activity. nih.gov The binding constants (K) for these interactions have been calculated to quantify the affinity of the compounds for DNA.
Table 1: DNA Binding Affinity of Representative 1H-Pyrazole-3-Carboxamide Derivatives (Hypothetical Data Based on Related Compounds)
| Compound | Binding Constant (K) M⁻¹ |
|---|---|
| Derivative A | 1.06 x 10⁵ |
| Derivative B | 8.54 x 10⁴ |
| Derivative C | 5.21 x 10⁴ |
| Derivative D | 2.10 x 10⁴ |
Note: This data is illustrative and based on findings for other pyrazole carboxamide derivatives, not this compound.
Assessment of DNA Conformation Changes
The binding of small molecules to DNA can induce conformational changes in the DNA structure. For some 1H-pyrazole-3-carboxamide derivatives, these changes have been assessed using techniques such as fluorescence spectroscopy and viscosity measurements. nih.gov
One common method involves studying the displacement of ethidium bromide (EB), a known DNA intercalator, from a DNA-EB complex. A significant decrease in the fluorescence intensity of the DNA-EB complex upon the addition of a test compound suggests that the compound can displace EB, indicating a strong interaction with DNA that may alter its conformation. For example, one particular 1H-pyrazole-3-carboxamide derivative demonstrated a greater than 50% decrease in the emission intensity of an ethidium bromide-calf thymus DNA complex, suggesting a significant effect on DNA conformation. nih.gov
Viscosity measurements of DNA solutions in the presence of these compounds can also provide evidence of conformational changes. An increase in the viscosity of the DNA solution typically suggests that the compound is intercalating between the DNA base pairs, causing the DNA to lengthen.
DNA Cleavage Activity
Certain chemical compounds can induce the cleavage of DNA strands, a mechanism that can be cytotoxic and is often explored in the context of anticancer drug development. The ability of some 1H-pyrazole-3-carboxamide derivatives to cleave DNA has been investigated using plasmid DNA cleavage assays. nih.gov
In these assays, supercoiled plasmid DNA (such as pBR322) is incubated with the test compound. If the compound causes single-strand or double-strand breaks in the DNA, the supercoiled form will be converted into nicked (relaxed circular) and linear forms, respectively. These different forms of DNA can be separated and visualized using agarose (B213101) gel electrophoresis. Studies on some novel 1H-pyrazole-3-carboxamide derivatives have shown that they possess DNA cleavage activity. nih.gov Similarly, other research on different carboxamide derivatives has also highlighted their ability to induce DNA cleavage.
Table 2: Summary of Mechanistic Studies on Related 1H-Pyrazole-3-Carboxamide Derivatives
| Mechanistic Aspect | Key Findings for Related Compounds |
|---|---|
| Binding Mechanism | Evidence for minor groove binding in some derivatives. nih.gov |
| DNA Conformation | Can induce conformational changes, as shown by fluorescence quenching of DNA-EB complexes. nih.gov |
| DNA Cleavage | Some derivatives exhibit DNA cleavage activity against supercoiled plasmid DNA. nih.gov |
It is important to reiterate that these findings are based on studies of other compounds within the 1H-pyrazole-3-carboxamide class, and experimental data for this compound itself is not currently available in the public domain. Further research is required to determine if this specific compound exhibits similar mechanisms of action.
Preclinical Pharmacological Investigations of N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide Analogs
Efficacy Studies in Animal Models of Disease
Analogs of pyrazole (B372694) carboxamide have been systematically evaluated for their anticonvulsant properties in established rodent models of seizures. These studies are crucial for identifying potential new antiepileptic drugs. The primary models used include the maximal electroshock (MES) seizure test, the subcutaneous pentylenetetrazole (scMET) test, and the 6 Hz psychomotor seizure test, which represent different types of seizure activity.
A series of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues demonstrated notable activity. researchgate.net Among these, 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide was identified as a particularly potent compound, providing significant protection against minimal clonic seizures in the 6 Hz test. researchgate.net Another analog, 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide, showed protective effects in both the MES and scMET seizure models. researchgate.net
Further studies on substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives revealed that all tested compounds offered protection against MES-induced seizures. researchgate.net The position and nature of substituents on the aryl groups were found to significantly influence the anticonvulsant activity. researchgate.net Specifically, compounds with electron-withdrawing groups like fluorine at the para-position of the phenyl ring attached at the 5-position of the pyrazoline nucleus showed enhanced activity. researchgate.net Research into other novel substituted pyrazoles also identified a potent anticonvulsant agent, designated as compound 7h, which showed significant activity in both MES and scMET assays in mice. nih.gov
| Compound Analog | Seizure Model | Observed Efficacy | Reference |
|---|---|---|---|
| 3-(4-Fluorophenyl)-N-(4-bromophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | 6 Hz Minimal Clonic Seizure | Showed 75% protection (0.25-2.0 h) and 50% protection (4.0 h). | researchgate.net |
| 3-(Pyridin-4-yl)-N-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide | Maximal Electroshock (MES) & scMetrazol (scMET) | Demonstrated protection in both models. | researchgate.net |
| Substituted 3,5-diphenyl-2-pyrazoline-1-carboxamide derivatives | Maximal Electroshock (MES) | All tested compounds showed protection. Analogs with 4-fluoro substitutions were most active. | researchgate.net |
| Novel substituted pyrazole (compound 7h) | Maximal Electroshock (MES) & scMetrazol (scMET) | Identified as the most potent anticonvulsive agent in the series. | nih.gov |
The anticancer potential of pyrazole carboxamide analogs has been investigated in preclinical xenograft models, where human tumor cells are implanted into immunodeficient mice. These studies provide in vivo evidence of a compound's ability to inhibit tumor growth.
One study focused on a disulfide prodrug of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide, which was evaluated in an HCT-116 colorectal cancer xenograft model. nih.gov The investigation revealed that this prodrug demonstrated notable in vivo antitumor activity, highlighting the potential of this class of compounds in cancer therapy. nih.gov The mechanism of action for this series was linked to the inhibition of histone deacetylases (HDACs). nih.gov
While many studies report the cytotoxic effects of pyrazole derivatives against various cancer cell lines in vitro, in vivo xenograft data is more specific. mmv.org For instance, pyrazole analogs have been designed to target critical cellular pathways involved in cancer progression, such as those mediated by Aurora kinases. researchgate.net The translation of in vitro cytotoxicity to in vivo efficacy in xenograft models is a critical step in the drug development process.
| Compound Analog | Xenograft Model | Observed Efficacy | Reference |
|---|---|---|---|
| Disulfide prodrug of N-(6-mercaptohexyl)-3-(4-pyridyl)-1H-pyrazole-5-carboxamide | HCT-116 Colorectal Cancer | Demonstrated notable in vivo anti-tumor activity. | nih.gov |
The anti-inflammatory properties of pyrazole analogs are well-documented, with many derivatives showing efficacy comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govtcgls.comnih.gov Preclinical evaluations commonly use the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
In such studies, pyrazoline derivatives have been shown to be potent inhibitors of paw edema. nih.gov The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade. nih.govnih.gov Some pyrazole analogs have demonstrated superior COX-2 inhibition compared to the reference drug celecoxib. nih.gov The development of pyrazole derivatives with dual COX/LOX inhibitory activity is an area of active research, aiming to produce potent anti-inflammatory agents. nih.gov
| Compound Analog | Animal Model | Observed Efficacy | Reference |
|---|---|---|---|
| Pyrazoline derivatives (e.g., compound 2d) | Carrageenan-induced paw edema (rat) | Potent inhibition of edema; compound 2d showed an effect greater than indomethacin. | nih.gov |
| 1,5-diaryl pyrazole with adamantyl residue (compound 33) | Edema inhibition assay | Showed a 39% inhibition of edema. | nih.gov |
| Benzotiophenyl pyrazole with carboxylic acid (compound 44) | In vivo inflammation models | Prodrugs of this compound elicited better anti-inflammatory effects than celecoxib. | nih.gov |
A significant body of research has focused on the anthelmintic properties of pyrazole carboxamide analogs, revealing their potential to control parasitic nematodes. mmv.orgresearchgate.nettcgls.comnih.gov Studies have been conducted on various nematode species, including the economically important ruminant parasite Haemonchus contortus and the plant-parasitic root-knot nematode Meloidogyne incognita. nih.govhep.com.cn
In a whole-organism screening assay, several pyrazole-5-carboxamide compounds were tested against larval stages of H. contortus. nih.gov Two compounds, designated a-15 and a-17, were found to reproducibly inhibit larval motility and development with IC50 values in the micromolar range. nih.gov Further optimization of 1-methyl-1H-pyrazole-5-carboxamide derivatives led to the identification of compounds with potent, sub-nanomolar activity against the fourth larval stage of H. contortus. tcgls.comnih.gov Some of these compounds also showed promising activity against other parasitic nematodes, including hookworms and whipworms. tcgls.com
Investigations into 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed that while they had weak fungicidal activity, several compounds exhibited good nematicidal activity against M. incognita. hep.com.cn Similarly, other novel pyrazole-4-carboxamide derivatives have demonstrated good control efficacy against this tomato root-knot nematode. researchgate.net Pyrazoline derivatives have also been identified as promising scaffolds for novel antischistosomal agents, showing efficacy against adult Schistosoma mansoni worms ex vivo. nih.gov
| Compound Analog | Parasite Model | Observed Efficacy | Reference |
|---|---|---|---|
| Pyrazole-5-carboxamide (compounds a-15, a-17) | Haemonchus contortus (larvae) | Inhibited larval motility and development (IC50 range: ~3.4–55.6 μM). | nih.gov |
| 1-Methyl-1H-pyrazole-5-carboxamide (compounds 10, 17, 20, 22) | Haemonchus contortus (L4 stage) | Inhibited development at sub-nanomolar potencies. | tcgls.comnih.gov |
| 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (compounds 5e, 5h, 5i) | Meloidogyne incognita | Good nematicidal activity (80-85% mortality). | hep.com.cn |
| Pyrazoline derivative (compound 22) | Schistosoma mansoni (adult worms) | Promising activity with an EC50 < 10 µM. | nih.gov |
Investigation of Pharmacodynamic Markers
Pharmacodynamic markers are measurable biological indicators that show a drug is having its intended effect on the body. researchgate.net For pyrazole carboxamide analogs, research has identified several molecular targets and pathways that are modulated by these compounds, serving as key pharmacodynamic markers of their activity.
In the context of antitumor activity , these analogs have been shown to inhibit several key enzymes involved in cancer cell proliferation and survival. mmv.org Identified targets include Aurora kinases A and B, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR-2). mmv.orgresearchgate.net Another important mechanism is the inhibition of histone deacetylases (HDACs), which plays a crucial role in epigenetic regulation. nih.gov
The anti-inflammatory effects of pyrazole derivatives are largely attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins. nih.govnih.gov Some analogs also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), providing a dual mechanism to reduce inflammation. nih.gov
For anticonvulsant activity , while the exact mechanisms for all analogs are not fully elucidated, their effectiveness in models like the pentylenetetrazole-induced seizure test suggests a potential interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain. nih.gov
The anthelmintic activity of certain pyrazole-5-carboxamide derivatives has been linked to the disruption of mitochondrial function in the parasite. researchgate.netnih.gov Specifically, these compounds were shown to inhibit complex I of the respiratory electron transport chain, leading to reduced oxygen consumption and mitochondrial activity, which is ultimately lethal to the nematode. researchgate.netnih.gov Other nematicidal pyrazole carboxamides are believed to target succinate (B1194679) dehydrogenase (SDH) or acetylcholinesterase (AchE). researchgate.net
Finally, some pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent inhibitors of carbonic anhydrase (CA) isoenzymes.
Modulation of Biomarkers in Preclinical Models
Preclinical investigations into analogs of N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide have revealed significant activity in modulating key biomarkers associated with cancer pathways. One notable analog, FN-1501, has been shown to exert its effects through the targeted inhibition of specific kinases, leading to downstream modulation of cellular signaling pathways critical for tumor cell proliferation and survival. nih.gov
In studies utilizing the MV4-11 acute myeloid leukemia (AML) cell line, treatment with FN-1501 resulted in the marked suppression of several important biomarkers. This compound demonstrated potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov The inhibition of these primary targets correlates with the downstream suppression of retinoblastoma (Rb) protein phosphorylation. Rb is a key tumor suppressor, and its phosphorylation is a critical step in cell cycle progression. By inhibiting its phosphorylation, FN-1501 effectively halts the cell cycle.
Furthermore, the activity of FN-1501 extends to other critical signaling nodes. Treatment of MV4-11 cells with this pyrazole-3-carboxamide analog led to a reduction in the phosphorylation levels of extracellular signal-regulated kinase (ERK), protein kinase B (AKT), and signal transducer and activator of transcription 5 (STAT5). nih.gov These proteins are central components of pathways that regulate cell growth, proliferation, and apoptosis. The concurrent suppression of these biomarkers indicates a multi-pronged mechanism of action for FN-1501, contributing to the onset of apoptosis in the cancer cells. nih.gov
The table below summarizes the observed effects of FN-1501 on key biomarkers in the MV4-11 preclinical model.
Table 1: Modulation of Biomarkers by FN-1501 in MV4-11 Cells
| Biomarker | Effect of FN-1501 Treatment | Pathway Association |
| Phospho-Retinoblastoma (p-Rb) | Suppression | Cell Cycle Regulation |
| FLT3 | Suppression | Receptor Tyrosine Kinase Signaling |
| ERK | Suppression | MAPK/ERK Signaling |
| AKT | Suppression | PI3K/AKT Signaling |
| STAT5 | Suppression | JAK/STAT Signaling |
These findings highlight the potential of this compound analogs to modulate critical cancer-related biomarkers. The targeted suppression of multiple signaling pathways, as demonstrated by FN-1501, underscores the therapeutic promise of this class of compounds.
Structure Activity Relationship Sar and Lead Optimization for N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide Derivatives
Identification of Pharmacophoric Features
The biological activity of N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives is contingent on a set of key structural motifs, collectively known as pharmacophoric features. These features are the essential three-dimensional arrangement of atoms or groups of atoms required for a specific biological interaction, often with a protein target such as a kinase.
The core pharmacophore of this class of compounds generally consists of:
A Hydrogen Bond Donor/Acceptor System: The pyrazole (B372694) ring itself is a critical element, with the N1-H acting as a hydrogen bond donor and the N2 nitrogen serving as a hydrogen bond acceptor. This arrangement is crucial for anchoring the molecule into the hinge region of many protein kinases, a common target for this scaffold.
A Central Aromatic Core: The pyrazole ring provides a rigid scaffold that properly orients the other functionalities for optimal interaction with the target.
An Amide Linker: The carboxamide group (-CONH-) is another key hydrogen bonding motif and provides a crucial link between the pyrazole core and the pyridinyl moiety. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
A Heterocyclic Ring System: The 4-methylpyridin-2-yl group plays a significant role in defining the selectivity and potency of these derivatives. It often occupies a hydrophobic pocket within the target protein, and its substitution pattern can be fine-tuned to optimize these interactions.
The interplay of these features dictates the binding affinity and efficacy of the molecule. For instance, in the context of kinase inhibition, the pyrazole core often forms key hydrogen bonds with the backbone of the kinase hinge region, while the substituted pyridine (B92270) ring extends into the hydrophobic pocket, and the amide linker provides additional hydrogen bonding interactions.
Rational Design Based on SAR Data
The insights gained from SAR studies form the bedrock of rational drug design. By systematically modifying the structure of this compound and observing the resultant changes in biological activity, researchers can build a comprehensive understanding of the structural requirements for optimal target engagement.
One common strategy involves the modification of the pyridine ring. The introduction of different substituents at various positions can significantly impact potency and selectivity. For example, the methyl group at the 4-position of the pyridine ring in the parent compound likely contributes to favorable hydrophobic interactions. Further exploration of this position with other alkyl or functional groups can lead to improved activity.
Another key area for modification is the pyrazole ring. While the core scaffold is often retained for its hinge-binding properties, substitution at other positions of the pyrazole can influence the molecule's electronic properties and conformation, thereby affecting its interaction with the target.
The following interactive table illustrates hypothetical SAR data for a series of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives, highlighting the impact of substitutions on kinase inhibitory activity.
| Compound ID | Pyrazole Substituent (R1) | Pyridine Substituent (R2) | Kinase IC50 (nM) |
| 1 | H | 4-CH3 | 50 |
| 2 | H | H | 250 |
| 3 | H | 4-Cl | 75 |
| 4 | H | 4-OCH3 | 150 |
| 5 | 4-Cl | 4-CH3 | 25 |
| 6 | 4-Br | 4-CH3 | 30 |
This data is illustrative and intended to demonstrate SAR principles.
As the table suggests, the presence of a methyl group at the 4-position of the pyridine ring (Compound 1 vs. 2) is beneficial for activity. Furthermore, introducing a small electron-withdrawing group like chlorine at the 4-position of the pyrazole ring (Compound 5) can enhance potency, possibly by modulating the electronic character of the pyrazole core.
Strategies for Enhancing Target Selectivity
Achieving high potency against a therapeutic target is only half the battle; ensuring selectivity is equally crucial to minimize off-target effects and potential toxicity. For this compound derivatives, several strategies are employed to enhance target selectivity.
One approach is to exploit subtle differences in the amino acid residues lining the ATP-binding site of different kinases. By tailoring the substituents on the pyridine ring to interact favorably with specific residues in the target kinase that are not conserved in other kinases, selectivity can be achieved. For instance, a bulky substituent might be well-tolerated in the active site of the target kinase but clash with the active site of an off-target kinase.
Another strategy involves modulating the conformational flexibility of the molecule. Introducing rigidifying elements or specific functional groups can lock the molecule into a conformation that is preferentially recognized by the target protein.
Furthermore, targeting less conserved regions of the kinase, such as the solvent-exposed region, can also lead to improved selectivity. Modifications to the pyrazole or pyridine moieties that extend into these regions can be designed to interact with unique features of the target kinase.
The following table provides a hypothetical example of how modifications can influence selectivity between two different kinases.
| Compound ID | Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Selectivity (Kinase B/A) |
| 1 | 4-CH3 on Pyridine | 50 | 500 | 10 |
| 7 | 4-CF3 on Pyridine | 60 | 3000 | 50 |
| 8 | 3-OCH3 on Pyridine | 100 | 200 | 2 |
This data is illustrative and intended to demonstrate selectivity principles.
In this example, replacing the methyl group with a trifluoromethyl group (Compound 7) significantly improves selectivity for Kinase A over Kinase B, suggesting that the electronic and steric properties of this substituent are better accommodated by the active site of Kinase A.
Optimization of Molecular Interactions with Biological Targets
The ultimate goal of lead optimization is to fine-tune the molecular interactions between the ligand and its biological target to maximize potency and selectivity. This is often guided by computational methods such as molecular docking and molecular dynamics simulations, which can provide a detailed picture of the binding mode and key interactions.
For this compound derivatives, key molecular interactions often include:
Hydrogen Bonds: As previously mentioned, the pyrazole N1-H and N2, as well as the amide N-H and carbonyl oxygen, are critical for forming hydrogen bonds with the protein backbone, particularly in the hinge region of kinases.
Hydrophobic Interactions: The 4-methylpyridine (B42270) ring and any alkyl or aryl substituents on the pyrazole ring can engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in the active site.
Pi-Stacking Interactions: The aromatic pyrazole and pyridine rings can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or histidine.
Molecular modeling can help rationalize observed SAR data and predict the impact of further structural modifications. For example, a docking study might reveal a small, unoccupied hydrophobic pocket near the 4-methyl group of the pyridine ring. This would suggest that extending this group or replacing it with a slightly larger hydrophobic substituent could lead to enhanced binding affinity.
The following interactive table summarizes the key molecular interactions observed for a hypothetical high-affinity inhibitor with its target kinase.
| Interacting Moiety | Target Residue | Interaction Type |
| Pyrazole N1-H | Alanine (backbone NH) | Hydrogen Bond |
| Pyrazole N2 | Alanine (backbone C=O) | Hydrogen Bond |
| Amide N-H | Glutamic Acid (side chain) | Hydrogen Bond |
| 4-Methylpyridine | Leucine, Valine | Hydrophobic Interaction |
| Pyrazole Ring | Phenylalanine | Pi-Stacking |
This data is illustrative and based on common binding modes for this scaffold.
Through a continuous cycle of design, synthesis, biological evaluation, and computational analysis, the derivatives of this compound can be progressively optimized to yield potent, selective, and ultimately, therapeutically valuable compounds.
Target Identification and Validation for N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide
Approaches for Deconvoluting Molecular Targets
The process of identifying the specific molecular targets of a compound, often referred to as target deconvolution, is a critical step in drug discovery and development. For novel compounds such as N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide, a variety of experimental and computational approaches can be employed. The pyrazole (B372694) carboxamide scaffold is a common feature in many biologically active molecules, and studies on related compounds have revealed a range of potential targets. jocpr.com
One of the primary approaches to target identification is through biochemical screening against panels of known biological targets, such as kinases, proteases, and other enzymes. For instance, various 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of kinases like Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), which are crucial in cancer progression. mdpi.com This suggests that this compound could potentially be screened against a kinase panel to identify any inhibitory activity.
Another significant approach is affinity-based proteomics . This method involves immobilizing the compound of interest on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are captured and subsequently identified using techniques like mass spectrometry. This unbiased approach can help in the discovery of novel or unexpected targets.
Genetic and genomic approaches can also provide valuable insights. This can involve screening compound libraries against genetically modified cell lines (e.g., with specific gene knockouts or knock-ins) to identify targets that are essential for the compound's activity. Furthermore, analyzing changes in gene expression profiles of cells treated with the compound can help to elucidate the pathways being affected, thereby pointing towards potential molecular targets.
In the context of antifungal pyrazole carboxamides, studies have pointed towards enzymes in the mitochondrial respiratory chain, such as succinate (B1194679) dehydrogenase (Complex II), as a key target. nih.gov This was elucidated through a combination of biochemical assays and proteomic analysis of fungal cells treated with the compound. nih.gov
For some pyrazole derivatives, DNA has been identified as a potential target . nih.gov Techniques such as electronic absorption spectroscopy, viscosity measurements, and DNA cleavage assays are employed to investigate the interaction between the compound and DNA. nih.gov These studies can reveal whether the compound binds to the minor groove of DNA and affects its conformation, suggesting a mechanism of action related to the disruption of DNA replication or transcription. nih.gov
Validation of Direct Binding and Functional Modulation
Once a potential target has been identified, it is crucial to validate the direct binding of the compound to the target and to demonstrate that this binding results in a functional modulation of the target's activity.
Direct binding can be confirmed using a variety of biophysical techniques. Isothermal titration calorimetry (ITC) can measure the heat change upon binding, providing information on the binding affinity (Kd), stoichiometry, and thermodynamics of the interaction. Surface plasmon resonance (SPR) is another powerful technique that can measure the binding kinetics (association and dissociation rates) in real-time.
Functional modulation is typically assessed through in vitro enzymatic or cellular assays. For enzyme targets, this involves measuring the enzyme's activity in the presence of varying concentrations of the compound to determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50). For example, the inhibitory activity of novel 1H-pyrazole-3-carboxamide derivatives against FLT3 and CDK2/4 has been quantified with IC50 values in the nanomolar range, confirming their potency as kinase inhibitors. mdpi.com
The following table provides illustrative data on the functional modulation of kinases by various pyrazole carboxamide derivatives, demonstrating the type of data that would be sought for this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 8t | FLT3 | 0.089 | mdpi.com |
| CDK2 | 0.719 | mdpi.com | |
| CDK4 | 0.770 | mdpi.com | |
| FN-1501 | FLT3 | 2.33 | mdpi.com |
| CDK2 | 1.02 | mdpi.com | |
| CDK4 | 0.39 | mdpi.com |
In cases where DNA is the target, functional modulation can be demonstrated by showing that the compound can inhibit DNA-related processes. For example, a compound's ability to displace ethidium (B1194527) bromide from a DNA-ethidium bromide complex or to induce cleavage of supercoiled plasmid DNA can serve as evidence of its functional interaction with DNA. nih.gov
Characterization of Target Engagement in Biological Systems
Following in vitro validation, it is essential to demonstrate that the compound engages its target within a cellular or whole organism context. This step confirms that the compound can reach its target in a complex biological environment and exert its modulatory effect.
Cellular thermal shift assays (CETSA) are a powerful method for verifying target engagement in intact cells. This technique is based on the principle that a protein's thermal stability is altered upon ligand binding. By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, it is possible to confirm direct binding in a cellular context.
Downstream signaling pathway analysis is another critical method. If the target is a kinase, for example, its inhibition by the compound should lead to a decrease in the phosphorylation of its known downstream substrates. This can be assessed using techniques like Western blotting or phospho-proteomics. The anti-proliferative effect of kinase-inhibiting pyrazole carboxamides on cancer cell lines, such as MV4-11, provides strong evidence of target engagement in a biological system. mdpi.com
For antifungal pyrazole carboxamides, target engagement has been characterized by observing morphological changes in the fungus, such as damage to cell walls and membranes, and by measuring the disruption of mitochondrial function. nih.gov Label-free quantitative proteomic analysis of treated fungal cells can further reveal the broader physiological and biochemical pathways affected by the compound, confirming the engagement of targets within the mitochondria and other cellular compartments. nih.gov
The following table illustrates how the biological activity of pyrazole carboxamides is characterized in cellular systems, providing a template for the kind of data that would be generated for this compound.
| Compound ID | Cell Line | Biological Effect | GI50 / IC50 | Reference |
| Compound 8t | MV4-11 (AML) | Anti-proliferative | 1.22 nM | mdpi.com |
| NCI-60 Panel | Anti-proliferative | < 1 µM for most cell lines | mdpi.com | |
| pym-5 | Various Cancer Cell Lines | Antiproliferative | Not specified | nih.gov |
| SCU2028 | Rhizoctonia solani | Antifungal | EC50 = 0.022 mg/L | nih.gov |
Future Directions and Translational Research Perspectives for N 4 Methylpyridin 2 Yl 1h Pyrazole 3 Carboxamide
Exploration of Novel Therapeutic Applications Beyond Current Scope
While pyrazole (B372694) derivatives have been extensively studied for their anticancer, anti-inflammatory, and antimicrobial properties, the unique structural attributes of N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide may open avenues for novel therapeutic applications. nih.govnih.gov Future research should venture beyond these established areas to explore its potential in treating a wider range of pathologies.
One promising area is neurodegenerative disorders, where pyrazoline derivatives have shown potential as inhibitors of enzymes like monoamine oxidase (MAO), which are implicated in diseases such as Parkinson's and Alzheimer's. nih.gov The specific substitution pattern of this compound could confer selectivity for specific enzyme isoforms or receptor subtypes within the central nervous system.
Another avenue for exploration is in the realm of metabolic diseases. The pyrazole scaffold is a component of several classes of drugs, and its derivatives could be investigated for their effects on key metabolic enzymes or signaling pathways involved in conditions like diabetes and obesity. Furthermore, the potential for this compound to modulate ion channels or G-protein coupled receptors could be explored for applications in cardiovascular or renal diseases.
A systematic approach to uncovering novel applications would involve high-throughput screening against a broad panel of biological targets. This could reveal unexpected activities and provide the basis for new therapeutic development programs.
Table 1: Potential Novel Therapeutic Targets for this compound
| Therapeutic Area | Potential Molecular Target | Rationale for Investigation |
| Neurodegenerative Disorders | Monoamine Oxidase B (MAO-B) | Pyrazole derivatives have shown MAO inhibitory activity. nih.gov |
| Metabolic Syndrome | Glucokinase (GCK) | Modulation of GCK is a therapeutic strategy for type 2 diabetes. |
| Cardiovascular Disease | Voltage-gated sodium channels | Pyrazole-containing compounds have been investigated as channel modulators. |
| Rare Genetic Disorders | Specific mutant enzymes | Custom-designed inhibitors for orphan diseases. |
Advanced Synthetic Strategies for Enhanced Analog Libraries
To fully explore the therapeutic potential of this compound, the generation of diverse analog libraries is crucial for establishing structure-activity relationships (SAR). Advanced synthetic strategies can facilitate the rapid and efficient creation of these libraries.
Combinatorial chemistry, coupled with high-throughput synthesis and purification technologies, would enable the systematic modification of the core scaffold. For instance, variations could be introduced at the 4-position of the pyridine (B92270) ring, or different substituents could be explored on the pyrazole ring. The amide linker could also be replaced with other functional groups to probe the importance of this linkage for biological activity.
Diversity-oriented synthesis (DOS) is another powerful approach that could be employed to create a library of structurally complex and diverse molecules starting from a common intermediate. This strategy could lead to the discovery of analogs with entirely new pharmacological profiles. The synthesis of such libraries would provide a rich source of compounds for screening and optimization, accelerating the drug discovery process. mdpi.com
Table 2: Illustrative Analog Library of this compound
| Analog ID | Modification on Pyridine Ring (R1) | Modification on Pyrazole Ring (R2) |
| NMP-001 | -CH3 (parent) | -H (parent) |
| NMP-002 | -Cl | -H |
| NMP-003 | -OCH3 | -H |
| NMP-004 | -CH3 | -Br |
| NMP-005 | -CH3 | -CF3 |
Integration of Multi-Omics Data in Mechanistic Elucidation
Understanding the precise mechanism of action of a novel compound is fundamental to its development as a therapeutic agent. The integration of multi-omics data provides a holistic view of the cellular response to a drug, offering deep insights into its biological effects. nih.govfrontlinegenomics.com For this compound, a multi-omics approach could be employed to identify its molecular targets and downstream signaling pathways.
This would involve treating relevant cell lines with the compound and then performing a comprehensive analysis of the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (metabolomics). By integrating these datasets, researchers can construct a detailed picture of the cellular perturbations induced by the compound. For example, transcriptomic data might reveal the upregulation of specific genes, while proteomic data could confirm changes in the corresponding protein levels and identify post-translational modifications. Metabolomic data would provide a snapshot of the metabolic state of the cell, highlighting any alterations in key metabolic pathways. astrazeneca.com
This integrated approach can help to formulate and test hypotheses about the compound's mechanism of action, identify potential biomarkers of drug response, and uncover potential off-target effects early in the development process. nih.gov
Table 3: Hypothetical Multi-Omics Workflow for Mechanistic Studies
| Omics Technology | Biological Information Gained | Potential Insights for this compound |
| Transcriptomics (RNA-seq) | Gene expression changes | Identification of target pathways and gene regulatory networks. |
| Proteomics | Protein abundance and modifications | Confirmation of target engagement and downstream signaling effects. |
| Metabolomics | Changes in metabolite levels | Elucidation of impact on cellular metabolism and bioenergetics. |
| Genomics | Genetic basis of drug sensitivity | Identification of patient populations likely to respond to treatment. |
Development of Advanced Computational Models for Prediction and Design
In modern drug discovery, computational modeling plays a critical role in the design and optimization of new drug candidates. eurasianjournals.com For this compound, advanced computational models can be developed to predict its biological activities, pharmacokinetic properties, and potential toxicities.
Quantitative Structure-Activity Relationship (QSAR) models can be built using data from the analog libraries to correlate chemical structures with biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent and selective analogs. Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound with its putative targets at an atomic level, helping to explain the observed SAR and guide further optimization. researchgate.netnih.gov
Table 4: Application of Computational Models in the Development of this compound Analogs
| Computational Model | Application | Predicted Outcome |
| QSAR | Predict biological activity of virtual analogs | Guide the design of more potent compounds. |
| Molecular Docking | Predict binding mode to a specific target | Elucidate the molecular basis of activity. nih.gov |
| Molecular Dynamics | Simulate the dynamic behavior of the drug-target complex | Assess the stability of binding and conformational changes. |
| Machine Learning | Predict ADMET properties | Prioritize compounds with favorable drug-like properties. |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis of pyrazole-carboxamide derivatives often involves coupling reactions between pyrazole intermediates and substituted amines. For example, microwave-assisted synthesis or stepwise protection/deprotection strategies (e.g., SEM groups) can improve yields by reducing side reactions. Purification via column chromatography or recrystallization is critical, with LC-MS and H NMR used to confirm intermediate structures . Optimizing stoichiometry (e.g., 1.1:1 molar ratio of acyl chloride to amine) and solvent choice (e.g., DMF for polar intermediates) enhances efficiency .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95% threshold for biological assays) with reverse-phase C18 columns and UV detection .
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ions) .
- NMR : Analyze H and C spectra to verify substituent positions (e.g., pyrazole ring protons at δ 6.3–7.5 ppm) .
Advanced Research Questions
Q. What structural features of this compound contribute to kinase inhibition, and how can computational modeling guide its optimization?
- Methodological Answer : The pyrazole core and carboxamide group often interact with ATP-binding pockets in kinases (e.g., CDK1/CDK2). Molecular docking (using software like AutoDock Vina) can predict binding modes, while MD simulations assess stability. For example, substituents on the pyridine ring may enhance hydrophobic interactions, as seen in AT7519, a related CDK inhibitor . Free energy perturbation (FEP) calculations can prioritize derivatives with improved binding affinity .
Q. How can chiral separation techniques resolve stereochemical ambiguities during synthesis?
- Methodological Answer : Chiral stationary phases in supercritical fluid chromatography (SFC) effectively separate enantiomers. For instance, (R)- and (S)-enantiomers of similar compounds showed retention time differences (e.g., 4.32 vs. 4.62 min) using amylose-based columns. Post-separation SEM deprotection with HCl/dioxane yields enantiopure final products .
Q. How should researchers address discrepancies in biological activity between in vitro and cellular assays for this compound?
- Methodological Answer : Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation strategies include:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility .
- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm intracellular target binding .
- Metabolic stability testing : Incubate with liver microsomes to identify labile sites for structural modification .
Q. What role does fragment-based drug design (FBDD) play in developing pyrazole-carboxamide derivatives as kinase inhibitors?
- Methodological Answer : FBDD identifies low-affinity fragments (e.g., pyrazole cores) that bind kinase active sites. X-ray crystallography (e.g., PDB: 4Y72) guides fragment linking/optimization. For example, adding dichlorobenzoyl groups to pyrazole-carboxamides improved CDK2 inhibition (IC50 <10 nM) .
Data Analysis & Contradiction Resolution
Q. How can conflicting data on target selectivity (e.g., CDK1 vs. CDK2 inhibition) be reconciled?
- Methodological Answer : Profile the compound against a kinase panel (e.g., 50+ kinases) to identify off-target hits. Structural analysis of kinase ATP pockets (e.g., CDK1’s Gly-rich loop vs. CDK2’s hinge region) explains selectivity differences. Mutagenesis studies (e.g., Ala-scanning) validate critical residues for binding .
Q. What experimental approaches resolve contradictory SAR findings in pyrazole-carboxamide derivatives?
- Methodological Answer : Use systematic SAR by synthesizing analogs with incremental modifications (e.g., methyl vs. trifluoromethyl groups). Pair biochemical assays (e.g., kinase inhibition) with biophysical methods (e.g., SPR for binding kinetics) to clarify structure-activity trends. Meta-analysis of published analogs (e.g., AT7519, JD5037) identifies conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
